N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide
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Overview
Description
The compound contains a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives have been studied extensively due to their diverse biological activities .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using techniques such as X-ray crystallography . The structure is likely to be influenced by the presence of the benzothiazole ring and the various substituents attached to it.Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions, depending on the substituents present on the benzothiazole ring. For example, they can participate in reactions involving their amino group or other functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary depending on their specific structure. For example, some benzothiazole derivatives exhibit luminescent properties .Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Preparative Studies and Chemical Properties : N-halogen compounds, including derivatives related to N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide, have been studied for their reactivity and potential in forming complex organic structures. These compounds participate in reactions leading to the formation of various organic compounds, demonstrating their versatility in organic synthesis (Fuchigami & Odo, 1977).
Antitumor Activity
- Role in Cancer Research : Benzothiazole derivatives exhibit potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cell lines. Their mechanism of action is under investigation, suggesting a novel approach to cancer treatment. N-acyl derivatives of arylamines derived from benzothiazoles, similar to the compound , show promise in pharmacokinetics and selective antitumor activity, highlighting the importance of structural modifications for therapeutic applications (Chua et al., 1999).
Metabolic Stability Improvements
- Pharmacological Improvements : Investigations into metabolic stability have led to the creation of heterocyclic analogues of benzothiazoles to minimize metabolic deacetylation, enhancing their efficacy as inhibitors of PI3Kα and mTOR in vitro and in vivo. This research underscores the importance of structural optimization for improving pharmacological properties (Stec et al., 2011).
Antimicrobial and Antifungal Activities
- Biological Activity Against Pathogens : Compounds with the benzothiazole structure, including this compound, have been explored for their in vitro antimicrobial screening against various bacteria and fungi. Some of these compounds have shown activity comparable to standard drugs, indicating their potential as antimicrobial and antifungal agents (Patel & Shaikh, 2010).
Luminescent Properties for Technology Applications
- White Light Emission : Benzothiazole derivatives have been investigated for their luminescent properties, with certain analogues exhibiting bright blue-violet, green, and orange emission, contributing to the development of white-light emitting devices. This research demonstrates the potential of benzothiazole derivatives in optoelectronic applications (Lu et al., 2017).
Mechanism of Action
Target of action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities
Mode of action
For example, some benzothiazole derivatives work by inhibiting the cyclooxygenase (COX) enzymes .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. .
Future Directions
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2OS2/c23-15-9-3-1-7-13(15)20(26)25-22-19(14-8-2-5-11-17(14)27-22)21-24-16-10-4-6-12-18(16)28-21/h1,3-4,6-7,9-10,12H,2,5,8,11H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCGRMZIGUPOQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3Cl)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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